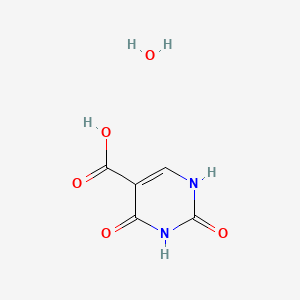
2,5-Dibromopyridin-4-amine
Vue d'ensemble
Description
2,5-Dibromopyridin-4-amine is an organic compound with the molecular formula C5H4Br2N2. It belongs to the pyridine family, which is a class of aromatic heterocyclic compounds. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-4-amine typically involves the bromination of pyridin-4-amine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming more common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.
Reduction Reactions: The compound can be reduced to form 2,5-diaminopyridine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, nitric acid.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2,5-Diaminopyridine.
Oxidation: Nitro or nitroso derivatives of pyridine.
Applications De Recherche Scientifique
2,5-Dibromopyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted pyridines and other heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It can be incorporated into drug design and discovery processes to create new therapeutic agents.
Medicine: Research involving this compound focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives are studied for their biological activities and therapeutic potential.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 2,5-Dibromopyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2nd and 6th positions.
2,5-Dibromopyridine: Lacks the amino group at the 4th position.
2,5-Diaminopyridine: Contains amino groups at the 2nd and 5th positions instead of bromine atoms.
Uniqueness: 2,5-Dibromopyridin-4-amine is unique due to the presence of both bromine atoms and an amino group on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to participate in a wide range of chemical transformations. Its unique structure also contributes to its potential biological activities and applications in various fields .
Propriétés
IUPAC Name |
2,5-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGXHTUVJIPLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620754 | |
| Record name | 2,5-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221241-37-8 | |
| Record name | 2,5-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)






![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
